molecular formula C8H17NO B3060495 4-Ethoxycyclohexanamine CAS No. 4342-49-8

4-Ethoxycyclohexanamine

Cat. No. B3060495
CAS RN: 4342-49-8
M. Wt: 143.23 g/mol
InChI Key: VVDXEUDRHRVHKG-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexanamine is a cyclic amine with the molecular formula of C8H17NO . It has a molecular weight of 143.23 g/mol . The IUPAC name for this compound is 4-ethoxycyclohexan-1-amine .


Molecular Structure Analysis

The InChI code for 4-Ethoxycyclohexanamine is InChI=1S/C8H17NO/c1-2-10-8-5-3-7 (9)4-6-8/h7-8H,2-6,9H2,1H3 . The Canonical SMILES representation is CCOC1CCC (CC1)N . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Ethoxycyclohexanamine has a molecular weight of 143.23 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its relative lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has two rotatable bonds . The exact mass and monoisotopic mass are 143.131014166 g/mol . The topological polar surface area is 35.2 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Hydration Inhibition in Oil and Gas Industry

In the oil and gas sector, 4-Ethoxycyclohexanamine has been investigated for its ability to inhibit shale hydration and dispersion. It outperforms traditional additives like polyether diamine, providing reliable thermal stability even at high temperatures .

Agrochemicals and Pesticides

Although limited data exist, researchers have investigated the compound’s potential as an intermediate for agrochemicals and pesticides. Its structural features may contribute to desired biological activity.

trans-4-Ethoxycyclohexanamine hydrochloride | Sigma-Aldrich Study of 4, 4′-methylenebis-cyclohexanamine as a high temperature …

properties

IUPAC Name

4-ethoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-10-8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXEUDRHRVHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963010, DTXSID601310660
Record name 4-Ethoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Ethoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4342-49-8, 72342-86-0
Record name NSC30367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Ethoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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